molecular formula C19H15FN4O B2718568 N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide CAS No. 1333547-70-8

N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide

Cat. No. B2718568
CAS RN: 1333547-70-8
M. Wt: 334.354
InChI Key: AVGIEJBSJGYWBM-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BKM120, and it belongs to the class of phosphatidylinositol 3-kinase (PI3K) inhibitors.

Mechanism Of Action

BKM120 inhibits the activity of N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. BKM120 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which results in the inhibition of tumor growth.
Biochemical and Physiological Effects:
BKM120 has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which results in the inhibition of tumor growth. BKM120 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. BKM120 has been shown to have a favorable safety profile in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.

Advantages And Limitations For Lab Experiments

BKM120 has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a valuable tool for studying the role of N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide in cancer cell growth and survival. BKM120 has also been shown to have a favorable safety profile in preclinical studies, which makes it a suitable candidate for further evaluation in clinical trials. However, BKM120 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, BKM120 may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of BKM120. One area of interest is the evaluation of BKM120 in combination with other cancer therapies. BKM120 has been shown to enhance the antitumor activity of other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict the response of tumors to BKM120. This could help to identify patients who are most likely to benefit from BKM120 treatment. Additionally, further studies are needed to evaluate the long-term safety and efficacy of BKM120 in clinical trials.

Synthesis Methods

The synthesis of BKM120 involves a multistep process that begins with the reaction of 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine to yield N-benzyl-3-fluoro-4-(1H-pyrazol-1-yl)benzamide. The final step involves the reaction of N-benzyl-3-fluoro-4-(1H-pyrazol-1-yl)benzamide with cyanomethyl triphenylphosphonium bromide to form N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide.

Scientific Research Applications

BKM120 has been extensively studied for its potential applications in cancer therapy. N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide is a key regulator of cell growth and survival, and its dysregulation is commonly observed in various types of cancer. BKM120 inhibits the activity of N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide, which leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. BKM120 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-3-fluoro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c20-17-13-16(7-8-18(17)24-11-4-10-22-24)19(25)23(12-9-21)14-15-5-2-1-3-6-15/h1-8,10-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGIEJBSJGYWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC(=C(C=C2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide

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